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molecular formula C25H23N5O2 B8308500 2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 380378-84-7

2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No. B8308500
M. Wt: 425.5 g/mol
InChI Key: CXLYMYOLZVDOON-UHFFFAOYSA-N
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Patent
US07282583B2

Procedure details

3.47 g NaOH and 40 ml toluene were charged into a three-neck flask equipped with temperature couple and addition funnel. The mixture was brought to 20° C. Next, 10.02 g of N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide and 0.7 g tetrabutylammonium bromide were dissolved in 50 ml of toluene at 60-70° C. and allowed to cool to room temperature. The solution of N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide and TBAB was charged to the addition funnel and slowly added to the slurry from NaOH in Toluene. The reaction mixture was kept at 20-30° C. and stirred overnight. Reaction monitoring was performed with HPLC. During the reaction the product crystallized from the reaction mixture. In the event that the reaction had not completed after 16 h the reaction mixture was heated up to 30° C. and kept there until the reaction was complete. The reaction mixture was quenched with 25 ml saturated NH4Cl solution. A temperature increase from 20.8° C. to 25.5° C. was observed. The reaction mixture was heated to 85-90° C. The precipitate dissolved upon heating and a slow release of a gas (Ammonia) was observed. Phase separation at 85-90° C. was performed. The lower aqueous layer was analyzed for product and pH (target: pH=6) and then discarded. 41 ml of toluene/water (about 40 ml toluene, 1 ml water) was azeotropically distilled off the solution under reduced pressure. The solution was slowly cooled to room temp., then to 0° C. and stirred for at least 30 min at 0° C. to complete crystallization. The crystals were collected by filtration and washed twice with 10 ml of cooled toluene at 0° C. Crude Yield: 8.436 g; yellowish to off-white crystals. The off-white to yellow product was dried at 50° C. under vacuum over night.
Name
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide
Quantity
10.02 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[C:4]1[C:9]([N:10]([CH3:35])[C:11]([C:13]2[C:14]([NH:32][CH2:33][CH3:34])=[N:15][CH:16]=[C:17]([CH2:19][CH2:20][O:21][C:22]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[N:25]=[CH:24][CH:23]=3)[CH:18]=2)=[O:12])=[CH:8][CH:7]=[CH:6][N:5]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:33]([N:32]1[C:14]2[N:15]=[CH:16][C:17]([CH2:19][CH2:20][O:21][C:22]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[N:25]=[CH:24][CH:23]=3)=[CH:18][C:13]=2[C:11](=[O:12])[N:10]([CH3:35])[C:9]2[CH:8]=[CH:7][CH:6]=[N:5][C:4]1=2)[CH3:34] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide
Quantity
10.02 g
Type
reactant
Smiles
ClC1=NC=CC=C1N(C(=O)C=1C(=NC=C(C1)CCOC1=CC=NC2=CC=CC=C12)NCC)C
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1N(C(=O)C=1C(=NC=C(C1)CCOC1=CC=NC2=CC=CC=C12)NCC)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with temperature couple and addition funnel
CUSTOM
Type
CUSTOM
Details
was brought to 20° C
CUSTOM
Type
CUSTOM
Details
was kept at 20-30° C.
CUSTOM
Type
CUSTOM
Details
Reaction monitoring
CUSTOM
Type
CUSTOM
Details
During the reaction the product
CUSTOM
Type
CUSTOM
Details
crystallized from the reaction mixture
WAIT
Type
WAIT
Details
In the event that the reaction had not completed after 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated up to 30° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 25 ml saturated NH4Cl solution
TEMPERATURE
Type
TEMPERATURE
Details
A temperature increase from 20.8° C. to 25.5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 85-90° C
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate dissolved
TEMPERATURE
Type
TEMPERATURE
Details
upon heating
CUSTOM
Type
CUSTOM
Details
Phase separation at 85-90° C.
DISTILLATION
Type
DISTILLATION
Details
41 ml of toluene/water (about 40 ml toluene, 1 ml water) was azeotropically distilled off the solution under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The solution was slowly cooled to room temp.
STIRRING
Type
STIRRING
Details
to 0° C. and stirred for at least 30 min at 0° C.
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed twice with 10 ml of cooled toluene at 0° C
CUSTOM
Type
CUSTOM
Details
The off-white to yellow product was dried at 50° C. under vacuum over night

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CCOC3=CC=NC1=CC=CC=C31)=O)C)C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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